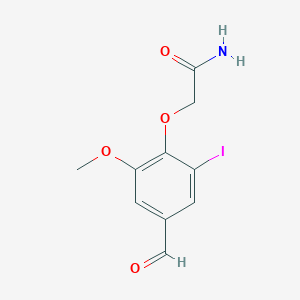

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

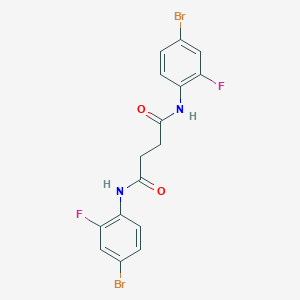

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide is a chemical compound with the CAS Number: 445003-33-8 . It has a molecular weight of 335.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide . The InChI code for this compound is 1S/C10H10INO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) .Physical And Chemical Properties Analysis

The compound 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide has a molecular weight of 335.1 . It is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant activity against various strains of microbes. The study highlighted the potential of these derivatives for antimicrobial applications, showcasing the versatility of the chemical structure in addressing microbial resistance (Noolvi et al., 2016).

Anticancer and Anti-Mycobacterial Agents

Phenoxy acetic acid derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. This research opens avenues for the development of new treatments for tuberculosis, highlighting the compound's relevance in medicinal chemistry (Yar et al., 2006).

Comparative Metabolism Studies

A study on comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provided insights into the metabolic pathways and potential toxicological effects of compounds structurally related to 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide. Understanding these pathways is crucial for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).

Chemoselective Acetylation and Green Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlighted the efficiency of using immobilized lipase as a catalyst, providing a green chemistry approach to synthesizing intermediates for antimalarial drugs. This study underscores the importance of developing sustainable and environmentally friendly synthetic methods (Magadum & Yadav, 2018).

properties

IUPAC Name |

2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHYNLPQCDIELI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-{[(4-tert-butylcyclohexyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B450499.png)

![N-[1-(4-ethylphenyl)ethyl]-4-fluorobenzamide](/img/structure/B450500.png)

![Isopropyl 4-(4-methylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450504.png)

![(2-{2-[2-(Cyanomethoxy)benzylidene]carbohydrazonoyl}phenoxy)acetonitrile](/img/structure/B450507.png)

![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)

![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)

![Isopropyl 2-({2-chloro-4-nitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450515.png)

![N'-[3-({4-nitro-3-methylphenoxy}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B450517.png)

![2-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B450518.png)

![Methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450520.png)